ethyl 2-(1H-indol-3-yl)-2-oxoacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)11(14)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPMFFQBDYIARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199083 | |
| Record name | Ethyl indol-3-ylglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51079-10-8 | |
| Record name | Ethyl α-oxo-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51079-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-indolylglyoxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051079108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51079-10-8 | |
| Source | DTP/NCI | |
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| Record name | Ethyl indol-3-ylglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl indol-3-ylglyoxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.759 | |
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| Record name | ETHYL 3-INDOLYLGLYOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U8Q4H6QFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Ethyl 2 1h Indol 3 Yl 2 Oxoacetate
Direct Acylation and Condensation Approaches
Direct acylation methods are among the most common strategies for synthesizing ethyl 2-(1H-indol-3-yl)-2-oxoacetate. These approaches involve the introduction of an acyl group to the electron-rich indole (B1671886) nucleus.
Reaction of Indoles with Oxalyl Chlorides
A primary and widely utilized method for the synthesis of this compound and its precursors is the direct reaction of indole with oxalyl chloride. sciencemadness.orgresearchgate.net This reaction is a form of electrophilic acylation, where the highly reactive C3 position of the indole ring attacks the electrophilic carbonyl carbon of oxalyl chloride. sciencemadness.org The high reactivity of the indole C3 position, estimated to be about 10^13 times more reactive than benzene (B151609), often allows this reaction to proceed without the need for a strong Lewis acid catalyst that is typically required for Friedel-Crafts acylations of less reactive aromatic compounds. sciencemadness.org The initial product of this reaction is indol-3-ylglyoxyl chloride, which can then be reacted with ethanol (B145695) to yield the desired ethyl ester, this compound.
Condensation Reactions with Related Precursors
While direct acylation of the pre-formed indole ring is common, the indole nucleus itself can be constructed using classic synthetic reactions, which can then be followed by acylation. Two notable methods for forming the indole ring are the Fischer indole synthesis and the Japp-Klingemann reaction.
The Fischer indole synthesis is a robust reaction that produces indoles from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgyoutube.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a chemeurope.comchemeurope.com-sigmatropic rearrangement to form a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.orgmdpi.com By selecting appropriate phenylhydrazine and carbonyl precursors, a wide variety of substituted indoles can be synthesized, which can then be subjected to acylation with ethyl oxalyl chloride to produce the target compound.
The Japp-Klingemann reaction provides another route to indole precursors. This reaction synthesizes hydrazones from β-keto-esters and aryl diazonium salts. chemeurope.comwikipedia.org The resulting hydrazone can then be cyclized under acidic conditions via the Fischer indole synthesis to form an indole. chemeurope.comwikipedia.org This two-step sequence is a powerful tool for creating complex indole structures that can serve as substrates for subsequent acylation. numberanalytics.com
| Reaction Name | Precursors | Key Intermediate | Product of Cyclization |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Phenylhydrazone | Indole |
| Japp-Klingemann Reaction | Aryl diazonium salt, β-keto-ester | Arylhydrazone | Indole (after Fischer cyclization) |
Role of Lewis Acid Catalysis and Base Mediation
The acylation of indoles can be significantly influenced by the presence of catalysts or mediators.
Lewis Acid Catalysis: While the high nucleophilicity of indole can sometimes render a catalyst unnecessary for reaction with highly reactive acylating agents like oxalyl chloride, Lewis acids are frequently employed to enhance the electrophilicity of the acylating agent, particularly in Friedel-Crafts type reactions. wikipedia.orgmasterorganicchemistry.com Common Lewis acids such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can coordinate to the acyl chloride, making it a more potent electrophile. wikipedia.orgwikipedia.org However, strong Lewis acids like AlCl₃ can sometimes lead to decomposition or undesired side reactions with sensitive indole substrates. organic-chemistry.org Milder Lewis acids, such as diethylaluminum chloride (Et₂AlCl), have been shown to effectively promote the selective C3 acylation of indoles with various acyl chlorides under mild conditions and without the need for protecting the indole nitrogen. organic-chemistry.org
Base Mediation: Bases are also crucial in certain acylation methodologies. In reactions involving less reactive acylating agents or for achieving N-acylation, a base is often used to deprotonate the indole nitrogen, increasing its nucleophilicity. nih.gov For instance, pyridine (B92270) is sometimes used as a solvent and base in acylation reactions. orgsyn.org In a reported chemoselective N-acylation of indoles using thioesters, a base (Cs₂CO₃) was essential for the initial deprotonation of the indole. nih.gov
Friedel-Crafts Alkylation Variants
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, encompasses both alkylation and acylation reactions that attach substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The synthesis of this compound is a classic example of a Friedel-Crafts acylation , not an alkylation.
In this context, the indole acts as the nucleophilic aromatic ring, and the electrophile is derived from ethyl oxalyl chloride. wikipedia.org The reaction can be catalyzed by a Lewis acid, which enhances the electrophilicity of the acylating agent. wikipedia.orgwikipedia.org The acylation occurs preferentially at the C3 position of the indole due to the high electron density at this position. The resulting ketone product is typically a moderate Lewis base and can form a complex with the Lewis acid catalyst, often requiring a stoichiometric amount of the catalyst. wikipedia.org This complex is then hydrolyzed during aqueous workup to yield the final product. wikipedia.org While Friedel-Crafts alkylations of indoles are also well-known for forming C-C bonds with alkyl groups, the synthesis of the target ketoester specifically falls under the acylation category. organic-chemistry.orgresearchgate.net
| Parameter | Friedel-Crafts Acylation (for the target compound) |
| Aromatic Substrate | Indole |
| Reagent | Ethyl oxalyl chloride |
| Electrophile | Acylium ion (or related species) |
| Catalyst | Lewis Acid (e.g., AlCl₃) |
| Position of Attack | C3 |
| Product Type | Ketone (specifically, an α-ketoester) |
Advanced Synthetic Strategies
Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods.
Catalyst-Free and Environmentally Benign Approaches
In line with the principles of green chemistry, efforts have been made to develop synthetic routes that minimize waste and avoid the use of hazardous reagents and catalysts. For indole derivatives, this includes the development of catalyst-free reactions and multicomponent reactions (MCRs). semanticscholar.org MCRs are particularly attractive as they combine multiple reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. semanticscholar.org
One study reports a simple, novel, and catalyst-free, three-component reaction for the synthesis of functionalized benzothiazole-indole derivatives. semanticscholar.org This approach involves reacting benzothiazole, ethyl bromocyanoacetate, and indole in acetone (B3395972) under reflux, demonstrating that complex molecules can be assembled without the need for a catalyst. semanticscholar.org While not a direct synthesis of the target compound, this methodology highlights the feasibility of catalyst-free approaches for functionalizing indoles. The development of green methodologies often involves using water as a solvent, employing reusable nanocatalysts, and conducting reactions at room temperature to reduce energy consumption. researchgate.net Such strategies offer significant advantages over conventional methods by providing high yields, shorter reaction times, and using inexpensive, environmentally benign reagents. researchgate.net
Large-Scale Synthesis and Optimization Challenges
The transition from benchtop synthesis to pilot plant or industrial production of this compound is a complex undertaking. The primary method for its synthesis involves the electrophilic substitution of indole at the C3 position with an appropriate acylating agent, typically ethyl oxalyl chloride, in the presence of a Lewis acid catalyst. While effective in the laboratory, scaling up this Friedel-Crafts acylation reaction introduces a host of challenges that require careful consideration and optimization.
Key Challenges in Large-Scale Synthesis:
Exothermic Reaction Control: The Friedel-Crafts acylation is a highly exothermic reaction. On a large scale, the heat generated can be difficult to dissipate, leading to temperature spikes that can cause side reactions, degradation of the product, and potential safety hazards. Effective thermal management through specialized reactor design, controlled addition of reagents, and efficient cooling systems is paramount.
Reagent Stoichiometry and Catalyst Loading: In a manufacturing setting, minimizing costs is crucial. This involves optimizing the stoichiometry of the reactants and reducing the loading of the often expensive and moisture-sensitive Lewis acid catalyst (e.g., aluminum chloride). High catalyst loading, while ensuring high conversion on a small scale, becomes economically and environmentally problematic at an industrial scale due to the cost of the catalyst and the challenges associated with its removal and waste disposal.
Solvent Selection and Recovery: The choice of solvent is critical for large-scale operations. It must not only facilitate the reaction but also be cost-effective, have a low environmental impact, and be easily recoverable. Dichloromethane, a common solvent in lab-scale synthesis, is often avoided in industrial processes due to its environmental and health concerns. Finding suitable, greener alternatives that maintain reaction efficiency is a significant optimization challenge.
Work-up and Purification: The work-up procedure for large batches must be efficient and scalable. Quenching the reaction, separating the aqueous and organic layers, and removing the catalyst can be cumbersome and generate large volumes of waste. Subsequent purification of the crude product to meet stringent purity requirements often involves crystallization or column chromatography, which can be a bottleneck in a large-scale process, impacting throughput and yield.
Byproduct Formation and Control: Side reactions, such as acylation at the N1 position of the indole ring or di-acylation, can become more pronounced at a larger scale. The formation of these impurities not only reduces the yield of the desired product but also complicates the purification process. Process parameters such as temperature, reaction time, and the mode of reagent addition must be precisely controlled to minimize the formation of these byproducts.
Optimization Strategies and Research Findings:
To address these challenges, significant research efforts have been directed towards optimizing the reaction conditions for the large-scale synthesis of indole-3-glyoxylates. The following table summarizes some of the key parameters that are typically optimized in process development studies.
| Parameter | Laboratory-Scale Approach | Large-Scale Optimization Goal | Research Findings and Strategies |
| Catalyst | High loading of strong Lewis acids (e.g., AlCl₃) | Lower catalyst loading, use of milder and recyclable catalysts | Exploration of alternative Lewis acids like ZnCl₂, FeCl₃, or solid acid catalysts to reduce waste and improve handling. researchgate.net |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Use of greener, easily recoverable solvents | Investigating the use of less hazardous solvents such as toluene, or ionic liquids which can also act as catalysts. researchgate.net |
| Temperature | Often run at low temperatures to control exotherm | Precise temperature control to ensure safety and minimize side reactions | Implementation of advanced reactor cooling systems and controlled reagent addition rates to manage the exotherm. |
| Work-up | Aqueous work-up with significant waste generation | Streamlined work-up with minimized waste and efficient product isolation | Development of extractive work-up procedures with solvent recycling and direct crystallization methods to avoid chromatography. |
| Purity | High purity often achieved through chromatography | High purity achieved through optimized crystallization processes | Studying polymorphism and solvent effects on crystal habit to ensure consistent product quality and ease of filtration. |
Recent advancements in flow chemistry also offer a promising alternative for the large-scale synthesis of this compound. Continuous flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and potentially leading to higher yields and purity with improved safety. This technology can mitigate many of the challenges associated with batch processing, such as exotherm control and byproduct formation.
Chemical Transformations and Reactivity of Ethyl 2 1h Indol 3 Yl 2 Oxoacetate
Reactivity of the Alpha-Ketoester Moiety
The side chain of ethyl 2-(1H-indol-3-yl)-2-oxoacetate, featuring a ketone and an ester group on adjacent carbons, is the primary site for a variety of nucleophilic additions, condensations, and reduction reactions.
Nucleophilic Additions and Condensations
The electrophilic nature of the α-keto carbon makes it susceptible to attack by a range of nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, are expected to add to the ketone, yielding tertiary alcohols after an aqueous workup.
The Reformatsky reaction, which involves the use of an α-halo ester and zinc, can also be employed. nrochemistry.comwikipedia.orglibretexts.orgwikipedia.orgchemistrysteps.comnrochemistry.combeilstein-journals.orgthermofisher.com This reaction would lead to the formation of a β-hydroxy ester.
Condensation reactions with active methylene (B1212753) compounds, such as those seen in the Knoevenagel condensation, provide a pathway to create new carbon-carbon double bonds. Similarly, the Wittig reaction, utilizing phosphorus ylides, can convert the keto group into an alkene. thermofisher.comyoutube.comresearchgate.net A related transformation, the Horner-Wadsworth-Emmons reaction, employs phosphonate (B1237965) carbanions and often provides excellent stereoselectivity in the formation of the new alkene. nrochemistry.comyoutube.comconicet.gov.arslideshare.net
Reduction Reactions
The selective reduction of the α-keto group in the presence of the ester and the indole (B1671886) ring is a key transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the ketone to a secondary alcohol, yielding ethyl 2-hydroxy-2-(1H-indol-3-yl)acetate. researchgate.netrsc.org More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester functionalities.
Catalytic hydrogenation offers another method for the reduction of the keto group. libretexts.orgrsc.org Depending on the catalyst and reaction conditions, this method can be tailored to selectively reduce the ketone or potentially affect the indole nucleus as well. Catalytic transfer hydrogenation provides an alternative, often milder, approach to achieve this reduction. libretexts.orgsemanticscholar.orgresearchgate.netresearchgate.netwikipedia.org
Oxidation Reactions
The oxidation of the α-ketoester moiety of this compound is not a commonly reported transformation. Strong oxidizing agents could potentially lead to the cleavage of the C-C bond between the carbonyl groups or oxidation of the indole ring itself. researchgate.netbiosynth.commdpi.comrsc.orgijpcbs.comorganic-chemistry.org Specific conditions would be required to achieve a controlled and selective oxidation of the side chain.
Transformations Involving the Indole Nucleus
The indole ring of this compound can also undergo various transformations, including electrophilic substitution at other positions on the ring and substitution at the nitrogen atom.
Electrophilic Aromatic Substitutions at Other Positions
While the C3 position of the indole is the most nucleophilic and is already substituted in this molecule, electrophilic aromatic substitution can still occur at other positions of the indole nucleus. The presence of the deactivating α-ketoester group at C3 would likely direct incoming electrophiles to the C5 or C6 positions of the benzene (B151609) portion of the indole ring.
Reactions such as the Vilsmeier-Haack reaction, which introduces a formyl group, could potentially occur at an electron-rich position of the indole nucleus, provided the conditions are suitable. chemistrysteps.combiosynth.comresearchgate.netmdpi.comlibretexts.org
N-Substitution Reactions (e.g., N-alkylation, N-acylation)
The nitrogen atom of the indole ring is nucleophilic and can readily undergo substitution reactions.
N-alkylation can be achieved by treating the compound with an alkyl halide in the presence of a base. researchgate.netnih.gov The base deprotonates the indole nitrogen, forming a more nucleophilic indolide anion, which then displaces the halide from the alkylating agent.
N-acylation involves the introduction of an acyl group onto the indole nitrogen. nrochemistry.commdpi.com This is typically carried out using an acylating agent such as an acid chloride or an anhydride (B1165640) in the presence of a base. N-acylation can serve as a method to protect the indole nitrogen or to introduce functional groups that can modulate the electronic properties and biological activity of the molecule. N-arylation of indoles has also been reported, expanding the scope of possible substitutions at the nitrogen atom. researchgate.net
Heterocyclic Ring Annulation and Cyclization Reactions
This compound is a versatile precursor for the synthesis of various fused heterocyclic systems due to the presence of the reactive α-ketoester functionality at the C3 position of the indole nucleus. These reactions are pivotal in the construction of complex molecular architectures, often with significant biological activities.
One of the primary cyclization reactions involving the dicarbonyl moiety of this compound is its condensation with hydrazine (B178648) and its derivatives. This reaction provides a direct route to the pyridazino[4,5-b]indole ring system, a class of compounds known for their diverse pharmacological properties, including anxiolytic, antihypertensive, and antihistaminic activities. The reaction proceeds through an initial condensation of hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to furnish the pyridazinone ring fused to the indole core.
The general scheme for this reaction is the condensation of an indole-2,3-dicarbonyl compound with hydrazine hydrate (B1144303), which leads to the formation of the pyridazino[4,5-b]indole skeleton. researchgate.net For instance, the reaction of a suitably substituted indole with hydrazine hydrate can yield the corresponding pyridazino[4,5-b]indol-4-one. researchgate.net
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| This compound | Hydrazine hydrate | 4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indole | Cyclocondensation | researchgate.net |
| Ethyl 5-methoxy-1H-indole-2-carboxylate derivative | Hydrazine derivative | Pyridazino[4,5-b]indol-4-one | Friedel–Crafts acylation followed by cyclocondensation | researchgate.net |
| 2-Acetylindole-3-carboxylic acid | Hydrazine hydrate | Pyridazino[4,5-b]indole derivative | Condensation | researchgate.net |
While direct examples of the Pictet-Spengler reaction starting from this compound are not extensively reported, this powerful cyclization is a cornerstone in the synthesis of β-carboline alkaloids from related indole derivatives such as tryptophan and tryptamine (B22526). nih.govresearchgate.net The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution at the electron-rich C2 position of the indole ring to form a new six-membered ring. For this compound to undergo a Pictet-Spengler type reaction, the α-keto-β-ester side chain would first need to be chemically modified to a β-aminoethyl group.
Cascade and Multicomponent Reactions Utilizing the Compound
This compound is a promising substrate for cascade and multicomponent reactions (MCRs), which are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. These reactions are characterized by their high atom economy and operational simplicity.
The reactivity of the indole nucleus and the dicarbonyl side chain of this compound makes it a suitable candidate for MCRs. For instance, in reactions analogous to those involving other 3-substituted indoles, it could potentially react with an aldehyde and an active methylene compound, such as malononitrile, in a one-pot synthesis. researchgate.netnih.govmedjchem.com In such a reaction, the indole C2 position could act as a nucleophile, or the carbonyl groups of the side chain could participate in condensations.
A plausible multicomponent reaction could involve the Knoevenagel condensation of an aldehyde with an active methylene compound, followed by a Michael addition of the indole nitrogen or C2-position, and subsequent cyclization. While specific examples utilizing this compound are not prevalent in the literature, the general reactivity patterns of indoles in MCRs suggest its potential utility. For example, a three-component reaction of an aromatic aldehyde, malononitrile, and an indole derivative can lead to the formation of highly functionalized pyran or pyridine (B92270) rings fused or attached to the indole scaffold. researchgate.net
The following table outlines a representative, albeit hypothetical, multicomponent reaction based on the known reactivity of similar indole precursors.
| Component 1 | Component 2 | Component 3 | Potential Product Class | Reaction Type | Reference (Analogous) |
| This compound | Aromatic Aldehyde | Malononitrile | Indole-substituted dihydropyridine | Multicomponent Reaction | researchgate.net |
| Indole | Aromatic Aldehyde | Malononitrile | 2-((1H-Indol-3-yl)(phenyl)methyl)malononitrile | Multicomponent Reaction | researchgate.netmedjchem.com |
These examples highlight the synthetic potential of this compound in the construction of diverse and complex heterocyclic systems through efficient and elegant cascade and multicomponent reaction strategies. Further research into the specific applications of this compound in such reactions is warranted to fully explore its synthetic utility.
Design and Synthesis of Derivatives and Analogues
Structural Modifications at the Indole (B1671886) Nitrogen (N1-substitution)
The nitrogen atom of the indole ring (N1) is a common site for structural modifications. Alkylation and arylation at this position can significantly influence the electronic and steric properties of the molecule. A variety of N-substituted indole derivatives can be synthesized through methods such as PIFA-mediated intramolecular cyclization. organic-chemistry.org This method facilitates the construction of the indole skeleton by joining the nitrogen atom on a side chain to the benzene (B151609) ring in the final synthetic step. organic-chemistry.org The reactions are typically rapid and result in good yields. organic-chemistry.org
Successful alkylation of the indole nitrogen in ethyl indol-2-carboxylate has been achieved using aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972). researchgate.netnih.gov This approach allows for the introduction of various alkyl groups onto the indole nitrogen. researchgate.netnih.gov Depending on the reaction conditions, it is possible to obtain either the N-alkylated esters or the corresponding N-alkylated acids. researchgate.netnih.gov For instance, acylation of 2,3-diphenyl-5-methoxy-indole with ethyl chloroformate or chloroacetyl chloride in the presence of sodium hydride in dimethylformamide yields the respective N-substituted derivatives. nih.gov
| Reagent/Method | Substituent Introduced | Reference |
| PIFA-mediated cyclization | Various aryl and alkyl groups | organic-chemistry.org |
| Aqueous KOH in acetone | Alkyl groups | researchgate.netnih.gov |
| Ethyl chloroformate/NaH | Ethoxycarbonyl | nih.gov |
| Chloroacetyl chloride/NaH | Chloroacetyl | nih.gov |
Modifications of the Ester Group (e.g., methyl, propyl, butyl)
The ester group of 2-(1H-indol-3-yl)-2-oxoacetate is another key position for modification, allowing for the synthesis of a homologous series of esters, including methyl, propyl, and butyl esters. These modifications can impact the compound's solubility, lipophilicity, and metabolic stability.
The synthesis of methyl 2-(1H-indol-3-yl)-2-oxoacetate has been reported through a two-step reaction. tandfonline.comtandfonline.com The process begins with the reaction of indole with oxalyl chloride, followed by the addition of sodium methoxide. tandfonline.com This method provides a straightforward route to the methyl ester derivative. tandfonline.comtandfonline.com
Similarly, the synthesis of propyl 2-(1H-indol-3-yl)acetate , a related indole derivative, involves the reaction of indole-3-acetic acid with thionyl chloride, followed by the addition of 1-propanol. nih.gov This general approach of reacting the corresponding carboxylic acid with an alcohol in the presence of a coupling agent or after conversion to an acyl chloride is a common strategy for preparing different ester analogues. While a direct synthesis for the butyl ester of 2-(1H-indol-3-yl)-2-oxoacetate was not explicitly detailed in the provided search results, its synthesis would likely follow a similar esterification protocol.
| Ester Derivative | Synthetic Precursors | Reference |
| Methyl | Indole, Oxalyl chloride, Sodium methoxide | tandfonline.comtandfonline.com |
| Propyl (of indole-3-acetic acid) | Indole-3-acetic acid, Thionyl chloride, 1-Propanol | nih.gov |
Functionalization of the Indole Ring System (e.g., C2, C4-C7 positions)
Functionalization of the indole ring at various carbon positions (C2, C4-C7) introduces further structural diversity. The C2 and C3 positions are particularly common targets for substitution due to the inherent reactivity of the indole nucleus. researchgate.netnih.govresearchgate.net
C2-Functionalization: While the C3 position is typically more nucleophilic, strategies have been developed for C2-functionalization. nih.gov Rhodium(III)-catalyzed C-2 alkylation of indoles represents one such method. nih.gov An alternative approach involves an aza-alkylation/intramolecular Michael cascade reaction followed by desulfonative dehydrogenation to prepare compounds like ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate. researchgate.net
C4-C7 Functionalization: Modifications at the benzene portion of the indole ring (C4-C7 positions) are also synthetically accessible. For example, Friedel-Crafts acylation of certain indole precursors with chloroacetyl chloride can lead to di-4,6-chloroacetyl derivatives, demonstrating that substitution at these positions is feasible. nih.gov The synthesis of methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate illustrates the introduction of a substituent at the C5 position. nih.gov
| Position | Type of Functionalization | Example Product | Reference |
| C2 | Alkylation | Highly functionalized indole derivatives | nih.gov |
| C2 | Acylation | Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate | researchgate.net |
| C4, C6 | Acylation | Di-4,6-chloroacetyl derivative | nih.gov |
| C5 | Halogenation | Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate | nih.gov |
Conjugation with Other Heterocyclic Scaffolds
Conjugating the this compound scaffold with other heterocyclic systems is a widely used strategy to create hybrid molecules. These new molecular entities can exhibit unique properties derived from the combination of the individual heterocyclic rings.
Pyrazole Conjugates: A series of novel compounds featuring a 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid nucleus have been synthesized. nih.gov The synthesis of 1-(4-methoxybenzyl)indol-3-ylmethanones has also been developed, starting from 1-(4-methoxybenzyl)-1H-indole-3-carbohydrazide as a key intermediate. researchgate.net
Piperazine (B1678402) Conjugates: The synthesis of ethyl 4-(1H-indol-3-ylbutyl)piperazin-1-ylacetate has been reported, where a piperazine ring is linked to the indole nucleus via a butyl chain. researchgate.net
Thiazole (B1198619) Conjugates: Indol-2-thiosemicarbazide, derived from ethyl indol-2-carboxylate, has been utilized in heterocyclization reactions to form thiazole derivatives. researchgate.net
| Heterocyclic Scaffold | Linkage/Core Structure | Reference |
| Pyrazole | 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid | nih.gov |
| Pyrazole | 1-(4-methoxybenzyl)indol-3-ylmethanone | researchgate.net |
| Piperazine | [4-(1H-indol-3-ylbutyl)piperazin-1-yl] | researchgate.net |
| Thiazole | Indole-thiazole conjugates | researchgate.net |
Stereochemical Control in Derivative Synthesis
The development of stereoselective synthetic methods is crucial for producing enantiomerically pure derivatives, which is often a requirement for specific applications.
One approach to achieve stereochemical control is through the catalytic asymmetric dearomatization of indoles. This strategy allows for the synthesis of chiral indolenines and fused indolines with high enantioselectivity. nih.gov Another notable example is the Mannich-type Friedel-Crafts reaction between indoles and ethyl glyoxylate (B1226380) imines. researchgate.net When a chiral imine, such as one derived from (R)-α-methylbenzylamine, is used, the reaction proceeds with good diastereoselectivity, affording chiral α-(3-indolyl)glycinates. researchgate.net This reaction can occur spontaneously without the need for an acid catalyst. researchgate.net
| Method | Type of Stereocontrol | Product Class | Reference |
| Catalytic Asymmetric Dearomatization | Enantioselective | Chiral indolenines and fused indolines | nih.gov |
| Mannich-type Friedel-Crafts Reaction | Diastereoselective | Chiral α-(3-indolyl)glycinates | researchgate.net |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete assignment of the proton and carbon skeletons can be achieved.
The ¹H NMR spectrum of ethyl 2-(1H-indol-3-yl)-2-oxoacetate provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals in both the aromatic and aliphatic regions.
The indole (B1671886) moiety presents a set of characteristic signals. The proton on the C-2 position of the indole ring typically appears as a singlet in the downfield region. The protons on the benzene (B151609) ring portion (H-4, H-5, H-6, and H-7) produce a more complex set of multiplets. The N-H proton of the indole ring is usually observed as a broad singlet at a very low field, often above 10 ppm.
The ethyl ester group gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) (-CH₂) protons, which are coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons, coupled to the methylene group. bris.ac.uk The integration of these signals confirms the number of protons in each environment.
Table 1: Predicted ¹H NMR Spectral Data for this compound This table is generated based on typical chemical shifts for the structural motifs.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Indole NH | > 10.0 | Broad Singlet | - |
| H -2 | ~8.5 | Singlet | - |
| H -4 / H -7 | 7.8 - 8.2 | Multiplet | - |
| H -5 / H -6 | 7.2 - 7.5 | Multiplet | - |
| O-CH₂ -CH₃ | ~4.4 | Quartet | ~7.1 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom produces a distinct signal.
For this compound, the spectrum shows twelve distinct carbon signals. Two signals are observed in the low-field region (typically δ > 160 ppm), corresponding to the two carbonyl carbons of the ketone and the ester functionalities. The eight carbons of the indole ring resonate in the aromatic region (δ ≈ 110-140 ppm). The two aliphatic carbons of the ethyl group appear in the upfield region of the spectrum. nih.gov
Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is generated based on typical chemical shifts for the structural motifs.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ketone C =O | ~185 |
| Ester C =O | ~165 |
| C -7a | ~137 |
| C -2 | ~135 |
| C -3a | ~127 |
| C -4, C -5, C -6, C -7 | 120 - 126 |
| C -3 | ~115 |
| O-CH₂ -CH₃ | ~62 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the connectivity of the molecular structure. emerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be expected between the methylene and methyl protons of the ethyl group. Additionally, correlations would be observed among the neighboring aromatic protons (H-4, H-5, H-6, H-7) of the indole ring, helping to delineate their specific assignments. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). emerypharma.com This technique is invaluable for assigning the carbon signals based on the previously assigned proton signals. For example, it would show a correlation between the quartet at ~4.4 ppm and the carbon signal at ~62 ppm, confirming their assignment as the ethyl methylene group. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include the signal from the H-2 proton to the C-3 and C-3a carbons, and from the ethyl methylene protons to the ester carbonyl carbon. These correlations confirm the placement of the ethyl oxoacetate group at the C-3 position of the indole ring. sdsu.eduresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the exact molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. The calculated exact mass for the molecular formula of this compound, C₁₂H₁₁NO₃, is 217.0739 Da. nih.gov HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value, confirming the molecular formula.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₁₂H₁₁NO₃ | 217.0739 |
| [M+H]⁺ | C₁₂H₁₂NO₃⁺ | 218.0817 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is used to assess the purity of the compound and to obtain its electron ionization (EI) mass spectrum, which reveals a characteristic fragmentation pattern. jmaterenvironsci.com
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 217. The fragmentation pattern provides structural clues. Key fragmentation pathways would likely involve the cleavage of the ester and keto groups.
Table 4: Plausible Mass Spectrometry Fragmentation for this compound
| m/z | Plausible Fragment | Lost Fragment |
|---|---|---|
| 217 | [C₁₂H₁₁NO₃]⁺ (Molecular Ion) | - |
| 172 | [C₉H₆NO₂]⁺ | •OC₂H₅ |
| 144 | [C₉H₆NO]⁺ | CO |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a fundamental technique for determining the molecular weight and confirming the elemental composition of this compound. This soft ionization method is particularly well-suited for polar, thermally labile molecules, providing precise mass-to-charge ratio (m/z) data with minimal fragmentation.
In high-resolution mass spectrometry (HRMS) analysis, the compound's exact mass is measured, allowing for the calculation of its elemental formula. mdpi.com For this compound (C₁₂H₁₁NO₃), the calculated monoisotopic mass is 217.0739 Da. nih.gov ESI-MS analysis typically detects the protonated molecule [M+H]⁺ or other adducts, such as the sodium adduct [M+Na]⁺. The experimentally observed m/z value for the protonated molecule would be approximately 218.0812, providing strong evidence for the compound's identity. This technique is invaluable for confirming the successful synthesis of the target molecule. uchicago.edu
| Species | Formula | Calculated m/z | Typical Observation Mode |
|---|---|---|---|
| [M] | C₁₂H₁₁NO₃ | 217.0739 | - |
| [M+H]⁺ | C₁₂H₁₂NO₃⁺ | 218.0812 | Positive Ion Mode |
| [M+Na]⁺ | C₁₂H₁₁NNaO₃⁺ | 240.0631 | Positive Ion Mode |
X-ray Crystallography
X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystal packing.
For this compound, a single-crystal X-ray diffraction analysis would reveal the planar geometry of the indole ring system and the spatial orientation of the ethyl oxoacetate substituent. While crystal structures for numerous indole derivatives have been published, a specific crystallographic study for the title compound, this compound, was not found in a survey of publicly available literature. researchgate.netmdpi.com The successful crystallization of the compound would be a prerequisite for such an analysis, which could be influenced by factors such as solvent and temperature.
Vibrational Spectroscopy (e.g., Infrared (IR))
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, characteristic vibrational modes of specific bonds can be detected.
The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. These include a sharp peak corresponding to the N-H stretch of the indole ring, typically found around 3300-3400 cm⁻¹. Furthermore, two distinct carbonyl (C=O) stretching bands are anticipated: one for the α-keto group and another for the ester carbonyl, usually appearing in the region of 1680-1750 cm⁻¹. The C-O stretching of the ester group would also be visible. mdpi.com Analysis of related indole structures supports the assignment of these characteristic frequencies. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretch | ~3300 - 3400 |
| Aromatic C-H | Stretch | ~3000 - 3100 |
| Aliphatic C-H | Stretch | ~2850 - 2980 |
| Ester C=O | Stretch | ~1735 - 1750 |
| Ketone C=O | Stretch | ~1680 - 1700 |
| Ester C-O | Stretch | ~1150 - 1250 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for quantitative analysis. Due to the aromatic indole ring, the compound has a strong UV chromophore, making UV detection a suitable choice, typically at wavelengths around 254 nm or 280 nm.
A typical analysis would employ a reversed-phase C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (like water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for accurate purity determination.
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Reversed-Phase C18 Silica (B1680970) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water (often with acid modifier) |
| Detection | UV Absorbance (e.g., 254 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
For preparative scale purification following synthesis, flash column chromatography is the method of choice. uct.ac.za This technique utilizes a stationary phase, most commonly silica gel, and a solvent system (eluent) to separate the desired product from byproducts and unreacted starting materials. rsc.orgbeilstein-journals.org
The selection of the eluent is critical and is typically optimized using thin-layer chromatography (TLC). For a molecule with the polarity of this compound, a common eluent system would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The ratio is adjusted to achieve good separation, often aiming for a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
| Parameter | Typical Material/Solvent |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate |
| Typical Ratios (v/v) | 9:1 to 1:1 (Hexane:EtOAc) |
Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a highly effective technique for analyzing volatile and thermally stable compounds. phcog.com this compound is sufficiently volatile for GC analysis.
In a GC-MS analysis, the compound is vaporized and separated on a capillary column. The retention time provides one layer of identification. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint. Data from the NIST Mass Spectrometry Data Center indicates that the mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 217, with major fragment ions observed at m/z 144 and 116. nih.gov
| Technique | Observed m/z Values | Interpretation |
|---|---|---|
| GC-MS (Electron Ionization) | 217 | Molecular Ion [M]⁺ |
| 144 | Major Fragment Ion | |
| 116 | Major Fragment Ion |
Based on a thorough review of the available scientific literature, there is insufficient specific data for the compound This compound to generate the detailed article as requested under the provided outline and strict constraints.
The existing research primarily focuses on derivatives of the indole-3-glyoxyl scaffold, particularly indole-3-glyoxylamides , rather than the specific ethyl ester you requested. While these derivatives have been investigated for some of the biological activities mentioned in the outline, the user instructions explicitly forbid the inclusion of information that falls outside the scope of "this compound" itself.
Specifically:
Mechanistic Investigations of Biological Activities and Pharmacological Relevance
Enzyme Inhibition Studies:No targeted studies on the enzyme inhibition profile of ethyl 2-(1H-indol-3-yl)-2-oxoacetate could be identified.
Due to the lack of specific research data for this compound in these areas, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict constraints of the request. To do so would require presenting data from different, albeit related, compounds, which is explicitly prohibited by the instructions.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
While direct inhibitory activity of this compound against Glycogen Synthase Kinase-3β (GSK-3β) is not extensively documented, its role as a key precursor for potent GSK-3β inhibitors is well-established. GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer. nih.gov
The indole-3-glyoxylate core is utilized in the synthesis of complex heterocyclic structures, such as benzofuran-3-yl-(indol-3-yl)maleimides, which exhibit highly potent and selective GSK-3β inhibition. amazonaws.comnih.gov Research has shown that modifications to the indole (B1671886) ring of the glyoxylate (B1226380) precursor significantly impact the inhibitory potency of the final maleimide (B117702) derivatives. For instance, substitutions at the 5-position of the indole ring are generally well-tolerated, with 5-halogenated analogs demonstrating potent activity. nih.gov The strategic replacement of the indole ring with bioisosteres like azaindole has led to inhibitors with picomolar potency (IC50 = 13 pM) and improved aqueous solubility. nih.gov
Table 1: Influence of Indole Ring Substitution on GSK-3β Inhibitory Activity of Maleimide Derivatives
| Indole Ring Modification (in precursor) | Resulting Inhibitor | GSK-3β IC50 | Reference |
|---|---|---|---|
| 5-Bromo-1-methyl-indole | Parent maleimide 1 | 21 nM | nih.gov |
| 5-Fluoro-1-(2-hydroxyethyl)-indole | Maleimide 3 | ~5 nM | nih.gov |
| Azaindole replacement | Azaindole maleimide | 13 pM | nih.gov |
Phospholipase A2 (PLA2) Inhibition
Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of phospholipids, releasing arachidonic acid, a precursor to inflammatory mediators like prostaglandins (B1171923) and leukotrienes. wikipedia.org Consequently, PLA2 inhibitors are of significant interest as potential anti-inflammatory agents. The indole scaffold is a key feature in the design of potent inhibitors of cytosolic PLA2α (cPLA2α).
Although direct studies on this compound are limited, extensive research on more complex indole derivatives highlights the importance of this core structure. Optimization studies have led to the discovery of potent and selective cPLA2α inhibitors like efipladib. nih.govsigmaaldrich.com The structure-activity relationships of these compounds underscore the importance of the substituent at the C3 position of the indole ring. nih.gov These findings suggest that the indole-3-glyoxylate moiety provides a foundational structure that can be elaborated upon to achieve high-affinity binding to the PLA2 active site.
Receptor Agonism/Antagonism
The indole-3-yl-glyoxylate and related indole-3-yl-oxoacetamide structures are recognized pharmacophores in the field of synthetic cannabinoid receptor modulators. nih.govnih.gov While many synthetic cannabinoids target the CB1 receptor, leading to psychoactive effects, derivatives of this scaffold have also been developed as selective ligands for the CB2 receptor, which is primarily associated with immune function. nih.govnih.govresearchgate.net
Research into indol-3-yl-oxoacetamides has shown that modifications to the indole nitrogen (N1 position) and the 5-position of the indole ring are critical for determining potency and selectivity for cannabinoid receptors. For example, substituting the N-pentyl chain with a fluorinated chain resulted in a potent and selective CB2 ligand with a Ki of 6.2 nM. nih.govnih.gov This demonstrates that the this compound framework is a versatile starting point for developing specific cannabinoid receptor agonists.
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1), and plays a role in immune modulation. nih.govmdpi.com The indole ring, the core component of this compound, is a well-established structural motif for AhR ligands.
Many natural AhR agonists are derived from the metabolism of dietary tryptophan, which contains an indole ring. For instance, indole-3-carbinol, found in cruciferous vegetables, produces potent AhR agonists like 5,11-dihydroindolo[3,2-b]carbazole (B1295107) (ICZ) in the acidic environment of the stomach. nih.gov The activation of AhR by these indole-derived ligands leads to the induction of metabolizing enzymes, which can, in turn, metabolize the ligands themselves, creating a negative feedback loop. nih.gov Given its structure, this compound is presumed to interact with the AhR, although its specific activity as an agonist or antagonist requires further investigation.
Structure-Activity Relationship (SAR) Analysis of Derivatives
The this compound scaffold has been central to extensive structure-activity relationship (SAR) studies for various biological targets. The reactivity of the indole ring at positions N1, C2, and C5, along with the α-keto-ester side chain at C3, allows for diverse chemical modifications that significantly influence pharmacological activity.
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Indole-3-glyoxylate Derivatives
| Target | Structural Region Modified | SAR Observation | Reference |
|---|---|---|---|
| GSK-3β | Indole N1 Position | Substitution with hydroxyethyl (B10761427) or methoxyethyl groups is common in precursors for potent inhibitors. | amazonaws.com |
| GSK-3β | Indole C5 Position | Halogen (F, Br) substitution is well-tolerated and can enhance potency. | nih.gov |
| GSK-3β | Indole Core | Replacement with azaindole bioisostere dramatically increases potency and improves solubility. | nih.gov |
| cPLA2α | Indole C3 Position | The nature of the substituent at C3 is critical for inhibitory activity. | nih.gov |
| CB2 Receptor | Indole N1 Position | Alkyl chains (e.g., pentyl) and functionalized alkyl chains (e.g., fluoroalkyl) significantly affect affinity and selectivity. | nih.govnih.gov |
| CB2 Receptor | Indole C5 Position | Substitution at this position has proven important for high-affinity ligands. | researchgate.net |
| SERT | Indole C5 Position | Halogen substitution (F, Br) leads to more potent serotonin (B10506) transporter ligands. | mdpi.com |
These studies collectively demonstrate that while the indole-3-glyoxylate core provides the basic framework for biological activity, specific substitutions are required to achieve high potency and selectivity for a given target.
Metabolic Pathways and Bioavailability Considerations (Academic Perspective)
From an academic standpoint, the metabolic fate and bioavailability of this compound can be predicted based on its structural features and the known metabolism of related indole compounds.
Two primary metabolic pathways are likely to be significant:
Ester Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis by esterase enzymes present in the plasma and various tissues (e.g., liver). This reaction would convert the compound to its corresponding carboxylic acid, (1H-indol-3-yl)-oxo-acetic acid, which would likely alter its biological activity and pharmacokinetic profile, particularly its rate of elimination.
Cytochrome P450-mediated Oxidation: The indole ring is a known substrate for cytochrome P450 (CYP) enzymes, particularly the CYP1A and CYP2E families. researchgate.net Oxidation, primarily hydroxylation, of the indole ring is a common metabolic route. researchgate.net This process increases the polarity of the molecule, facilitating its conjugation (e.g., with sulfate (B86663) or glucuronic acid) and subsequent excretion. As seen with AhR ligands, this CYP-mediated metabolism can be induced by the parent compound, potentially leading to its own accelerated clearance. nih.gov
The bioavailability of compounds based on this scaffold can be influenced by this extensive metabolism. Poor oral bioavailability may result from significant first-pass metabolism in the gut wall and liver. Indeed, studies on related indole-based CB1 receptor agonists have noted that bioavailability could be dramatically improved through structural optimization of side chains, suggesting the parent scaffold is susceptible to metabolic degradation.
Applications in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate and Building Block
Ethyl 2-(1H-indol-3-yl)-2-oxoacetate serves as a fundamental starting material in a variety of multi-step synthetic sequences. The presence of multiple reactive sites—the indole (B1671886) nitrogen, the C2 position of the indole ring, and the α-ketoester moiety—allows for a wide range of chemical transformations. This versatility enables chemists to introduce molecular complexity in a controlled and stepwise manner.
The reactivity of the α-ketoester group is of particular importance. The carbonyl groups can readily participate in reactions such as nucleophilic additions, condensations, and cycloadditions. For instance, the ketone carbonyl can react with organometallic reagents, and the ester can undergo hydrolysis, amidation, or reduction to afford a variety of functionalized indole derivatives.
Furthermore, the indole nucleus itself can be functionalized at various positions. The N-H bond of the indole can be alkylated or acylated, and the electron-rich aromatic system is susceptible to electrophilic substitution, primarily at the C2 position. This inherent reactivity, combined with the functionalities of the side chain, makes this compound a valuable and adaptable tool for synthetic chemists.
Precursor for Complex Heterocyclic Architectures
One of the most significant applications of this compound is its use as a precursor for the synthesis of complex heterocyclic architectures. The strategic placement of reactive functional groups within the molecule facilitates the construction of fused and spirocyclic ring systems, which are common motifs in biologically active compounds.
A notable example is its utility in multi-component reactions for the synthesis of functionalized benzothiazoles. In these reactions, the indole derivative can react with other starting materials in a one-pot fashion to generate intricate molecular structures. nih.gov
Moreover, the this compound framework is a precursor to tryptamine (B22526) and tryptophan analogs, which are themselves crucial building blocks for a vast array of indole alkaloids. Through reactions like the Pictet-Spengler condensation, these derivatives can be cyclized to form β-carboline skeletons, the core structure of many pharmacologically important compounds. scbt.commdpi.combiosynth.comresearchgate.netnih.govnih.govnih.gov The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, a process for which derivatives of the title compound are well-suited. scbt.com
The synthesis of spiroindoles, a class of compounds with significant biological activity, can also be approached using indole-based starting materials. nih.gov These complex three-dimensional structures are of great interest in medicinal chemistry.
The following table summarizes some of the complex heterocyclic systems synthesized from indole derivatives, highlighting the versatility of the core structure.
| Heterocyclic System | Synthetic Strategy | Reference |
| Benzothiazoles | Multi-component reaction | nih.gov |
| β-Carbolines | Pictet-Spengler reaction | scbt.commdpi.combiosynth.comresearchgate.netnih.govnih.govnih.gov |
| Spiroindoles | Cycloaddition reactions | nih.gov |
| Quinazolinones | Condensation reactions | mdpi.com |
Contribution to Natural Product Synthesis
The indole scaffold is a ubiquitous feature in a vast number of natural products, many of which exhibit potent biological activities. Consequently, this compound and its derivatives are valuable intermediates in the total synthesis of these complex molecules.
The synthesis of tryptamine-based alkaloids, a large and diverse family of natural products, often relies on precursors that can be derived from this compound. researchgate.netrsc.org These alkaloids include compounds with a wide range of pharmacological effects.
Furthermore, the synthesis of the indoloquinoline alkaloid cryptolepine (B1217406) and its analogues can involve intermediates derived from functionalized indoles. researchgate.net Cryptolepine is known for its antimalarial and anticancer properties. While direct synthesis from the title compound is not always the chosen route, its structural motifs are key to building the necessary precursors.
The table below lists some natural products whose synthesis can involve intermediates structurally related to this compound.
| Natural Product Class | Key Synthetic Reaction | Reference |
| Tryptamine-based alkaloids | Pictet-Spengler reaction | researchgate.netrsc.org |
| Cryptolepine analogues | Reductive cyclization | researchgate.net |
| Yohimbine alkaloids | Bischler–Napieralski or Pictet–Spengler cyclization | nih.gov |
Emerging Research Directions and Future Prospects
Development of Novel Synthetic Methodologies
The synthesis of functionalized indoles remains a cornerstone of heterocyclic chemistry, with a continuous drive towards efficiency, novelty, and accessibility. nih.gov Modern synthetic strategies are moving beyond traditional multi-step processes, focusing on approaches that offer higher yields and molecular complexity in fewer steps.
One promising direction is the use of multi-component reactions (MCRs) . A novel and efficient three-component reaction has been described for synthesizing related compounds like ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate. semanticscholar.org This one-pot procedure proceeds without a catalyst, allowing reactants to be mixed without prior activation, which is highly advantageous for creating libraries of functionalized benzothiazoles. semanticscholar.org Such methodologies, if adapted for ethyl 2-(1H-indol-3-yl)-2-oxoacetate, could significantly streamline the production of diverse derivatives.
Cascade reactions also represent a powerful tool. For instance, an efficient synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate has been achieved through an aza-alkylation/intramolecular Michael cascade reaction. researchgate.net This domino process allows for the construction of highly functionalized indolines and indoles in high yields. researchgate.net Exploring similar cascade strategies could provide rapid access to complex indole-3-glyoxylate analogs.
Furthermore, research into the functionalization of the indole (B1671886) nucleus continues to yield new methods. Successful N-alkylation of ethyl indol-2-carboxylate has been carried out using aqueous potassium hydroxide (B78521) in acetone (B3395972), demonstrating a straightforward method for modifying the indole nitrogen. nih.gov The development of regioselective reactions that allow for precise modification at various positions of the indole ring is a key challenge and a significant area of ongoing research.
| Synthetic Strategy | Key Features | Potential Application for Indole-3-Glyoxylates |
| Multi-component Reactions | One-pot synthesis, catalyst-free, high efficiency. semanticscholar.org | Rapid generation of diverse libraries of indole-3-glyoxylate derivatives for screening. |
| Cascade Reactions | Formation of multiple bonds in a single operation, high complexity from simple precursors. researchgate.net | Efficient construction of complex and polycyclic analogs. |
| Novel Functionalization | Targeted modification of the indole core, such as N-alkylation. nih.gov | Creation of targeted derivatives with modulated physicochemical properties. |
Exploration of Undiscovered Biological Activities
The indole moiety is a common feature in a vast array of pharmaceutically active molecules, hinting at the broad therapeutic potential of its derivatives. researchgate.netderpharmachemica.com While the anti-inflammatory and anticancer properties of some indoles are well-documented, research is expanding to uncover novel biological activities. derpharmachemica.com The indole scaffold is known to be present in compounds with a wide range of effects, including anticancer, anti-viral, anti-psychotic, anti-hypertensive, anti-migraine, anti-arthritis, and analgesic activities. researchgate.net
Future research will likely focus on screening this compound and its derivatives against a wider panel of biological targets. Emerging areas of interest include:
Antiviral and Antimicrobial Activity : The structural diversity of indole derivatives makes them prime candidates for developing new agents against infectious diseases. researchgate.netderpharmachemica.com
Enzyme Inhibition : Many drugs exert their effects by inhibiting specific enzymes. Tenidap, an indole-based NSAID, for example, inhibits both cyclooxygenase and 5-lipoxygenase. derpharmachemica.com Screening indole-3-glyoxylates against various enzyme families could lead to the discovery of novel inhibitors for a range of diseases.
Neuropharmacology : Given that the indole structure is central to neurotransmitters like serotonin (B10506), exploring the effects of indole-3-glyoxylates on the central nervous system is a logical next step. derpharmachemica.com
Algaecidal Activity : In the search for environmentally safe methods to control harmful algal blooms, novel compounds are needed. Derivatives of N-[2-(1H-indol-3-yl)ethyl]-2-acetylthiazole-4-carboxamide have shown potent algaecidal activity, suggesting a potential application for other indole structures. researchgate.net
A synthetic small molecule, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), has demonstrated the ability to scavenge free radicals and inhibit the generation of reactive oxygen species (ROS) and nitric oxide, indicating potential in treating chronic inflammation. nih.gov This highlights the potential for indole derivatives to act as modulators of oxidative stress and inflammatory pathways.
Advanced Computational Modeling and Drug Design
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new therapeutic agents. nih.govmdpi.com For indole-3-glyoxylate research, these computational techniques offer powerful methods to rationalize experimental findings and guide the synthesis of more potent and selective compounds.
Structure-based drug design (SBDD) and molecular docking are key techniques. nih.gov These methods have been used to design novel indole-2-carboxamides as potential anticancer agents by confirming their ability to fit within the catalytic sites of target kinases like PI3Kα and EGFR. nih.gov Similarly, molecular docking and molecular dynamics (MD) simulations can be applied to this compound derivatives to predict their binding affinity to various biological targets and to understand their interaction patterns at an atomic level. nih.gov
Ligand-based drug design (LBDD) methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling, are also crucial. mdpi.com QSAR models establish a mathematical relationship between the structural features of a molecule and its biological activity, allowing for the prediction of potency for newly designed compounds. mdpi.com This approach can efficiently prioritize which derivatives to synthesize and test.
Recent advances in artificial intelligence and machine learning are further revolutionizing CADD. ethz.ch AI systems like AlphaFold can predict the 3D structure of proteins from their amino acid sequence, opening up new targets for structure-based design. mdpi.com Machine learning models are also being developed to rapidly and accurately predict key drug properties, such as lipophilicity, which is critical for oral bioavailability. ethz.ch
| Computational Method | Application in Indole-3-Glyoxylate Research |
| Molecular Docking | Predicts the binding mode and affinity of derivatives to specific protein targets (e.g., kinases, enzymes). nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the ligand-protein complex, assessing the stability of interactions. nih.gov |
| QSAR Modeling | Develops predictive models for biological activity based on molecular descriptors, guiding lead optimization. mdpi.com |
| Machine Learning / AI | Predicts protein structures, approximates quantum mechanics-based properties, and designs novel molecules with desired characteristics. mdpi.comethz.ch |
Integration with Green Chemistry Principles
The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. derpharmachemica.com This involves designing chemical processes that reduce waste, use less hazardous substances, and improve energy efficiency. The synthesis of indole-3-glyoxylates and their derivatives is an area ripe for the application of these principles.
Key strategies for greening the synthesis of indole derivatives include:
Use of Benign Solvents : A catalyst-free, three-component synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives has been successfully carried out in water, demonstrating a clean and environmentally friendly approach. rsc.org Shifting away from volatile organic solvents to water is a primary goal of green chemistry.
Catalyst-Free and Recyclable Catalysts : Developing reactions that proceed without a catalyst or that utilize recyclable nanocatalysts can significantly reduce waste and cost. researchgate.netrsc.org For example, a green synthesis of certain indole derivatives has been achieved using a recyclable NiO nanocatalyst in an aqueous medium. researchgate.net
Energy-Efficient Methods : Alternative energy sources like microwave and ultrasound irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. derpharmachemica.com These techniques have been successfully applied to the synthesis of other heterocyclic compounds and hold promise for indole chemistry. derpharmachemica.com
One-Pot Procedures : Combining multiple reaction steps into a single pot, as seen in multi-component reactions, minimizes the need for purification of intermediates, thereby saving solvents and reducing waste. researchgate.netrsc.org
Role in High-Throughput Screening and Combinatorial Chemistry
The discovery of new drug leads often relies on screening large numbers of compounds for biological activity. Combinatorial chemistry and high-throughput screening (HTS) are synergistic technologies that enable this process on a massive scale. benthamscience.com The indole-3-glyoxylate scaffold is particularly well-suited for this approach due to its synthetic accessibility and its status as a "privileged" structure known to bind to multiple biological targets. eco-vector.com
Combinatorial chemistry allows for the rapid synthesis of large, organized collections of related molecules, known as libraries. Starting from the this compound core, chemists can systematically introduce a wide variety of substituents at different positions on the indole ring. This creates a diverse library of analogs, each with slightly different structural and electronic properties.
These libraries can then be subjected to high-throughput screening , where automated systems test thousands of compounds per day against a specific biological target, such as an enzyme or a cell-based assay. rsc.org An HTS pipeline was successfully used to screen over 31,500 compounds to identify novel inhibitors of the TET2 dioxygenase, demonstrating the power of this approach. rsc.org By applying HTS to libraries of indole-3-glyoxylate derivatives, researchers can efficiently identify "hit" compounds that show promising activity, which can then be selected for further optimization.
Challenges and Opportunities in Indole-3-Glyoxylate Research
Despite the significant promise of this compound and its derivatives, several challenges remain. The synthesis of specific, highly substituted analogs can still be complex and require multi-step procedures. For biologically active compounds, elucidating the precise mechanism of action and identifying potential off-target effects are critical but often difficult tasks. Furthermore, scaling up environmentally friendly lab-scale syntheses to an industrial level presents its own set of engineering and economic challenges.
However, the opportunities in this field are vast. The versatility of the indole-3-glyoxylate scaffold makes it an ideal starting point for generating chemical diversity. researchgate.net The continuous identification of new biological targets for diseases provides a constant stream of new avenues to explore the therapeutic potential of these compounds. Advances in computational chemistry are significantly accelerating the design-synthesize-test cycle, making the optimization process more efficient than ever before. nih.gov The global push for sustainable technology also creates a major opportunity to develop novel, green synthetic routes that are both economically viable and environmentally responsible. rsc.org The wide range of biological activities already associated with the indole core strongly suggests that continued research into indole-3-glyoxylates will yield novel and impactful discoveries in medicine and beyond. researchgate.netderpharmachemica.com
Q & A
Q. How is ethyl 2-(1H-indol-3-yl)-2-oxoacetate synthesized in laboratory settings?
Answer: The compound is synthesized via electrophilic acylation of indole using oxalyl chloride, followed by esterification with sodium methoxide (MeONa). The C3 position of indole reacts preferentially due to its electron-rich nature. Key steps include maintaining low temperatures (~0–5°C) during acylation to minimize side reactions and optimizing stoichiometry for high yields (e.g., 70–85% after recrystallization) .
Q. What spectroscopic methods confirm the structure of this compound?
Answer: FT-IR, FT-Raman, and NMR are primary techniques. FT-IR identifies carbonyl (C=O) stretches at ~1730 cm⁻¹ (ester) and ~1680 cm⁻¹ (oxoacetate). NMR reveals the indole H3 proton as a singlet at δ 7.6–7.8 ppm (¹H) and the ester carbonyl carbon at δ ~165 ppm (¹³C). Mass spectrometry (MS) confirms the molecular ion peak at m/z 217 .
Q. What purification methods are effective for isolating this compound post-synthesis?
Answer: Recrystallization from methanol or ethanol is standard. For crude products with impurities, column chromatography (silica gel, ethyl acetate/hexane eluent) resolves by-products. TLC (Rf ~0.5 in 1:1 EtOAc/hexane) monitors reaction progress .
Q. What safety precautions are essential when handling this compound?
Answer: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. While GHS classification data is limited, indole derivatives often require disposal as hazardous waste. Store in cool, dry conditions away from oxidizers .
Advanced Research Questions
Q. How can regioselective acylation at the C3 position of indole be optimized during synthesis?
Answer: Competing reactions at N1 or C2 positions are mitigated by:
- Using Lewis acids (e.g., ZnCl₂) to activate oxalyl chloride.
- Controlling reaction temperature (<10°C) to favor kinetic over thermodynamic products.
- Post-reaction quenching with MeONa ensures esterification without hydrolyzing sensitive intermediates .
Q. What computational tools validate the electronic properties of this compound?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict bond lengths, vibrational modes, and HOMO-LUMO gaps. Discrepancies between experimental (e.g., FT-IR C=O stretches) and theoretical values are resolved by adjusting basis sets or solvation models .
Q. How does solvent polarity affect the tautomeric equilibrium of this compound?
Answer: In polar solvents (e.g., DMSO), the enol tautomer stabilizes via intramolecular hydrogen bonding between the oxoacetate carbonyl and indole NH. In nonpolar solvents (e.g., chloroform), the keto form dominates. Variable-temperature NMR detects shifts in proton signals, while FT-IR tracks changes in O-H/N-H stretches .
Q. What crystallographic challenges arise during structural refinement of derivatives?
Answer: Twinned crystals or disordered solvent molecules complicate refinement. Using SHELXL, parameters like ADPs (atomic displacement parameters) and hydrogen bonding networks are iteratively adjusted. High-resolution data (>1.0 Å) improves accuracy, but weak diffraction requires merging multiple datasets .
Q. How is this compound utilized in synthesizing bioactive indole derivatives?
Answer: It serves as a precursor for pharmacophores via:
Q. What strategies resolve contradictions between experimental and computational spectral data?
Answer: Discrepancies in NMR chemical shifts are addressed by:
Q. How are reaction intermediates monitored in multi-step syntheses involving this compound?
Answer: TLC (silica gel, UV visualization) and HPLC-MS track intermediates. For example, the esterification step is confirmed by the disappearance of the carboxylic acid peak (~1700 cm⁻¹ in FT-IR) and appearance of ester C=O (~1730 cm⁻¹) .
Q. What role do steric and electronic effects play in derivatization reactions?
Answer: The indole ring directs electrophiles to C3, while the oxoacetate group undergoes nucleophilic attacks. Steric hindrance from the ethyl ester slows reactions at the α-keto position, requiring catalysts (e.g., DMAP) for efficient amide bond formation .
Methodological Recommendations
- Spectral Assignments: Cross-validate FT-IR/NMR with computational models to resolve ambiguities in functional group identification .
- Crystallography: Use SHELXPRO for macromolecular interfaces or twinned data refinement .
- Synthetic Optimization: Screen Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to enhance regioselectivity in acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
